Colesteroli e derivati

Cholesterols and their derivatives are a class of lipids essential for various biological functions in organisms. Cholesterol, the parent molecule, is crucial for maintaining cell membrane integrity, synthesizing steroid hormones, bile acids, and vitamin D. It plays a vital role in neural signaling and cellular communication. Structurally diverse cholesterol derivatives include esters, ethers, and glycosides, which can be synthesized through chemical modifications to enhance their specific biological activities or improve solubility and stability.

Derivatives of cholesterol offer versatile applications across multiple industries. In pharmaceuticals, they are used as intermediates for the synthesis of drugs targeting cardiovascular diseases and metabolic disorders. In cosmetics, cholesterol derivatives act as emollients and moisturizers, providing skin care benefits. Furthermore, in agriculture, certain cholesterol-based compounds can serve as growth regulators or plant defense agents.

These compounds exhibit unique properties due to their structural modifications, making them indispensable tools in both research and commercial applications within the chemical industry.

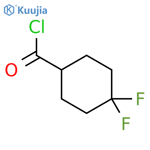

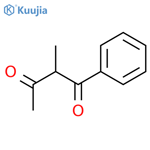

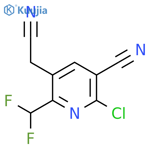

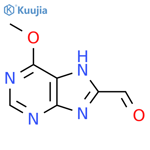

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

Cholest-5-en-3-ol (3b)-, octylcarbamate (9CI) | 57228-66-7 | C36H63NO2 |

|

Cholest-5-ene-3,20-diol,(3b)- | 516-72-3 | C27H46O2 |

|

Cholest-5-en-3-ol,19-(methylseleno)-, (3b)- (9CI) | 58257-95-7 | C28H48OSe |

|

Cholestane-2,3-dione | 57287-71-5 | C27H44O2 |

|

Cholest-5-en-3-ol,26-amino-, (3b,25R)-(9CI) | 71472-94-1 | C27H47NO |

|

Cholesterol- | 78887-48-6 | C27H46O |

|

16,20-Dihydroxycholest-4-en-3-one; (16β,20ξ)-form | 39025-27-9 | C27H44O3 |

|

Cholest-4-ene-3,6-dione | 984-84-9 | C27H42O2 |

|

5,7-cyclocholestan-3-yl acetate | 16137-63-6 | C29H48O2 |

|

4-chlorocholest-4-en-3-one | 2066-11-7 | C27H43ClO |

Letteratura correlata

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

Fornitori consigliati

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati